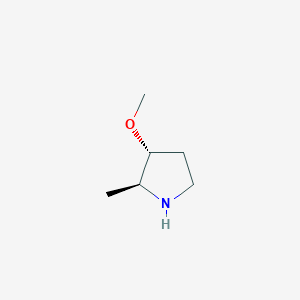
(2S,3R)-3-Methoxy-2-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-3-Methoxy-2-methylpyrrolidine is a chiral compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Methoxy-2-methylpyrrolidine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or chiral auxiliaries to guide the formation of the desired enantiomer. For instance, the synthesis might start with a chiral precursor, followed by a series of reactions including nucleophilic substitution and reduction to introduce the methoxy and methyl groups at the correct positions .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of high-yielding reactions and efficient purification techniques to ensure the production of large quantities of the compound with high enantiomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-3-Methoxy-2-methylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use nucleophiles such as halides or amines under basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol .
Wissenschaftliche Forschungsanwendungen
(2S,3R)-3-Methoxy-2-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it valuable in studying enzyme interactions and stereospecific biological processes.
Medicine: It is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.
Wirkmechanismus
The mechanism of action of (2S,3R)-3-Methoxy-2-methylpyrrolidine involves its interaction with specific molecular targets, often enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, influencing their activity. This can lead to various biological effects, such as inhibition or activation of enzymatic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemistry, used in the study of excitatory amino acid transporters.
(2S,3R)-2-Bromo-3-hydroxysuccinate: A compound with similar functional groups, used in organic synthesis.
Uniqueness
What sets (2S,3R)-3-Methoxy-2-methylpyrrolidine apart is its specific combination of a methoxy group and a methyl group on a pyrrolidine ring, which imparts unique reactivity and biological activity. Its specific stereochemistry also makes it particularly valuable in chiral synthesis and as a tool in stereochemical studies .
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
(2S,3R)-3-methoxy-2-methylpyrrolidine |
InChI |
InChI=1S/C6H13NO/c1-5-6(8-2)3-4-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
MYIPSYQOUBCKFD-NTSWFWBYSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](CCN1)OC |
Kanonische SMILES |
CC1C(CCN1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13337657.png)
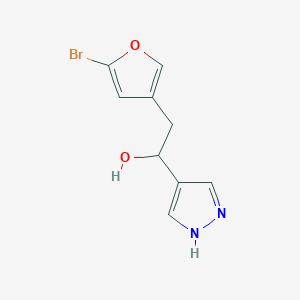

![4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13337676.png)
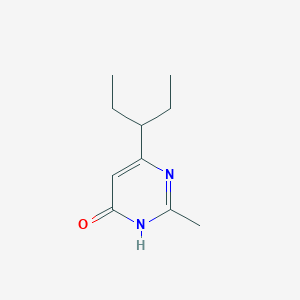
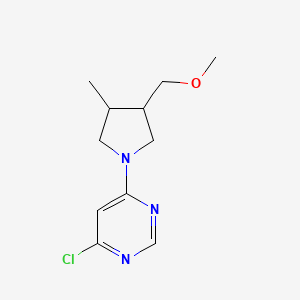
![2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13337693.png)
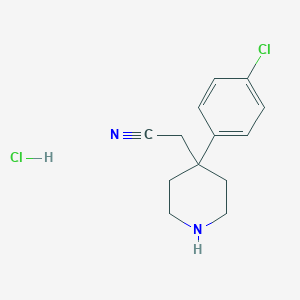
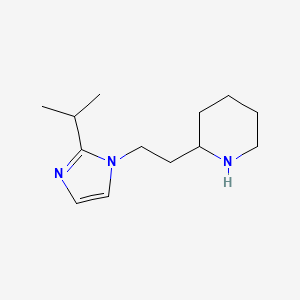
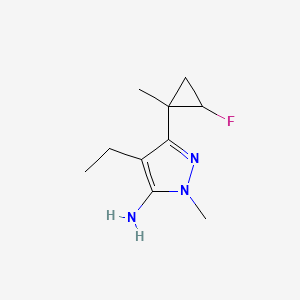
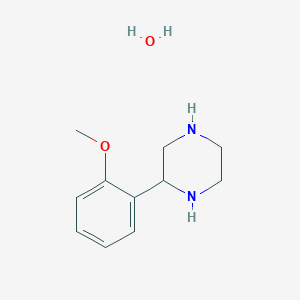

![Ethyl 5,5-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B13337723.png)
![(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B13337740.png)
